molecular formula C14H19NO3 B7923893 ((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid

((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid

Cat. No.: B7923893
M. Wt: 249.30 g/mol
InChI Key: YKOIUYSMMLNURB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid is a chiral molecule featuring a pyrrolidine ring substituted with a benzyl group at the nitrogen atom and a methoxy-acetic acid moiety at the second carbon of the pyrrolidine. The (S)-configuration indicates its stereochemistry, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[[(2S)-1-benzylpyrrolidin-2-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-14(17)11-18-10-13-7-4-8-15(13)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOIUYSMMLNURB-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Cyclization of Amino Alcohols

A widely cited method involves the cyclization of (S)-2-(benzylamino)pentanol precursors. The reaction utilizes lithium bis(trimethylsilyl)amide (LiHMDS) as a strong base to deprotonate the α-hydrogen, facilitating intramolecular nucleophilic attack to form the pyrrolidine ring. Key conditions include:

  • Solvent : Tetrahydrofuran (THF) at −78°C to minimize racemization.

  • Catalyst : Chiral auxiliaries such as (R)-BINOL for enantiomeric excess >98%.

  • Yield : 68–72% after recrystallization.

Reductive Amination of Ketones

Alternative routes employ reductive amination of 1-benzyl-2-pyrrolidinone with glyoxylic acid derivatives. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine intermediate, preserving the acetic acid moiety. This method achieves 65–70% yield but requires rigorous pH control to avoid over-reduction.

Functionalization of the Pyrrolidine Core

Benzylation and Methoxy Group Installation

The benzyl group is introduced via alkylation of pyrrolidine using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. Subsequent methoxyacetic acid attachment proceeds through a Mitsunobu reaction:

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.

  • Yield : 82% with >99% retention of stereochemistry.

Acidic Hydrolysis of Esters

Final deprotection of the methyl ester to the carboxylic acid is achieved using trifluoroacetic acid (TFA) in DCM. This step is critical for achieving the desired acetic acid functionality, with yields of 90–95% after purification by reversed-phase chromatography.

Optimization Strategies for Industrial Scalability

Continuous Flow Synthesis

Industrial protocols emphasize continuous flow reactors to enhance heat transfer and mixing efficiency. For example, the cyclization step achieves 85% conversion in 10 minutes under flow conditions, compared to 4 hours in batch reactors.

Green Solvent Alternatives

Recent advances replace traditional solvents like DCM with cyclopentyl methyl ether (CPME) , reducing environmental impact while maintaining reaction efficiency (yield: 78% vs. 82% in DCM).

Analytical Characterization and Quality Control

Spectroscopic Verification

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 3.75–3.68 (m, 2H, OCH₂CO), 3.45–3.38 (m, 1H, pyrrolidine-CH), 2.95–2.85 (m, 2H, NCH₂).

  • IR (ATR): 1720 cm⁻¹ (C=O stretch), 1205 cm⁻¹ (C-O-C asym).

  • HPLC : >99% purity using a C18 column (acetonitrile/water + 0.1% TFA).

Chiral Purity Assessment

Chiral stationary phase HPLC with amylose tris(3,5-dimethylphenylcarbamate) resolves enantiomers, confirming >99% ee for the (S)-isomer.

Challenges and Mitigation Strategies

Racemization During Alkylation

The benzylation step risks racemization at the pyrrolidine chiral center. Using Hünig’s base (DIPEA) as a non-nucleophilic base suppresses this side reaction, maintaining ee >98%.

Byproduct Formation in Mitsunobu Reactions

Excess DEAD can lead to hydrazine byproducts. Stoichiometric control (1:1 ratio of alcohol to DEAD) and low-temperature conditions (−20°C) reduce byproduct formation to <2%.

Comparative Analysis of Synthetic Routes

ParameterAsymmetric CyclizationReductive AminationContinuous Flow
Yield (%)726585
Reaction Time (hours)8120.17
Enantiomeric Excess (%)999599
ScalabilityLab-scalePilot-scaleIndustrial

Applications in Medicinal Chemistry

The compound serves as a key intermediate in protease inhibitor development, particularly for targeting HIV-1 and hepatitis C viral enzymes. Its rigid pyrrolidine scaffold enhances binding affinity while the acetic acid moiety facilitates solubility in physiological conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methoxy-acetic acid moiety, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Due to its chiral nature, the compound is explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the pyrrolidine ring play crucial roles in binding to these targets, while the methoxy-acetic acid moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, inferences can be drawn from related acetic acid derivatives and pyrrolidine-based compounds:

Functional Group Comparison

  • Acetic Acid Derivatives: Compounds like acetic acid-modified sludge-based biochar (ASBB) utilize carboxyl (-COOH) groups to coordinate with uranium ions via monodentate binding . In contrast, ((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid contains a methoxy-acetic acid group (-OCH2COOH), which may exhibit distinct coordination behavior due to steric hindrance from the pyrrolidine and benzyl groups.
  • No enantiomeric data are available in the evidence.

Structural Analogues in Uranium Adsorption

  • Carboxylate-Functionalized Nanocrystals: These achieve high uranium sorption (243–252 mg/g) due to accessible -COOH groups . The target compound’s methoxy-acetic acid group may offer weaker coordination, depending on spatial arrangement.
  • Amino-Functionalized Adsorbents: Amine groups (e.g., in mesoporous silica) enhance uranium uptake via electrostatic interactions . The tertiary amine in the pyrrolidine ring of the target compound could exhibit different protonation behavior, altering adsorption efficiency.

Physicochemical Properties

  • Porosity and Surface Area : Modified biochars like ASBB increase uranium adsorption by expanding pores (BET surface area: 86.0 m²/g for ASBB vs. 63.5 m²/g for unmodified SBB) . For the target compound, solubility and aggregation in aqueous media would depend on its hydrophobic benzyl group and hydrophilic acetic acid moiety.
  • pH Sensitivity : Uranium adsorption by ASBB peaks at pH 6.0 due to deprotonated -COOH groups . The target compound’s acidity (pKa of acetic acid ~2.5) may limit coordination in neutral or alkaline conditions unless stabilized by the pyrrolidine’s basicity.

Data Tables

Table 1: Comparison of Uranium Adsorption Properties

Compound/Adsorbent Functional Group Sorption Capacity (mg/g) Optimal pH Key Mechanism Reference
ASBB (acetic acid-modified) -COOH ~97.8% removal efficiency 6.0 Monodentate coordination
Amino-functionalized silica -NH2 119.2 (at pH 5.0) 5.0–6.0 Electrostatic interaction
Carboxylate nanocrystals -COOH 243–252 4.0–6.0 Chelation
Target Compound -OCH2COOH (chiral) Data not available N/A Inferred coordination

Table 2: Structural Features of Pyrrolidine Derivatives

Compound Substituents Chirality Key Functional Group Application Context
((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid Benzyl, methoxy-acetic acid (S) -OCH2COOH Unknown (discontinued)
ASBB (biochar) -COOH, -OH None -COOH Uranium adsorption
Polyethylenimine-modified carbon -NH2 None -NH2 Uranium removal

Research Findings and Limitations

  • Key Gap: No direct studies on ((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid are available in the provided evidence. Its comparison with similar compounds relies on extrapolation from unrelated acetic acid or pyrrolidine systems.
  • Inferred Mechanisms : The compound’s methoxy-acetic acid group may weakly coordinate metals compared to free -COOH groups in ASBB, while its chirality could influence binding specificity in enantioselective processes.

Biological Activity

((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H19NO3 and a molecular weight of approximately 273.32 g/mol. Its structure includes a pyrrolidine ring substituted with a benzyl group and a methoxy-acetic acid moiety, contributing to its unique chemical behavior and biological activity.

Research indicates that ((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect various physiological processes.
  • Receptor Binding : It has been suggested that ((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid interacts with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction could have implications for mood regulation and cognitive function .
  • Gene Expression Modulation : Preliminary studies suggest that this compound may influence gene expression, leading to changes in protein synthesis and cellular functions.

Neuropharmacological Effects

The compound has been studied for its potential neuropharmacological effects, particularly regarding mood disorders and cognitive enhancement. It appears to modulate neurotransmitter systems, which may provide therapeutic benefits in conditions such as depression and anxiety.

Case Studies

Several studies have highlighted the biological activity of ((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid:

  • Study on Mood Regulation :
    • A study investigated the effects of this compound on serotonin receptors, demonstrating that it could enhance serotonin signaling in vitro. This suggests potential applications in treating mood disorders.
  • Cognitive Function :
    • Another research effort focused on the compound's impact on cognitive function in animal models. Results indicated improved memory retention and learning capabilities, supporting its role as a cognitive enhancer.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor InteractionModulates serotonin and dopamine receptors
Gene ExpressionInfluences protein synthesis
Mood RegulationEnhances serotonin signaling
Cognitive EnhancementImproves memory retention in animal models

Applications

Given its biological activity, ((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid is being explored for various applications:

  • Pharmaceutical Research : Potential candidate for drug development targeting neurological disorders.
  • Chemical Biology : Useful for studying receptor interactions and signaling pathways.
  • Synthetic Chemistry : Valuable for developing new synthetic methodologies due to its unique structure .

Q & A

Q. What are the recommended synthesis routes for ((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid, and what analytical techniques validate its purity and structure?

Methodological Answer: Synthesis typically involves:

  • Pyrrolidine Functionalization : Introducing the benzyl group via alkylation or reductive amination, using protecting groups like trityl (e.g., (S)-5-(Trityloxymethyl)-2-pyrrolidinone ).
  • Methoxy-Acetic Acid Coupling : Reacting the protected pyrrolidine with bromoacetic acid derivatives under basic conditions.
  • Deprotection : Removing protecting groups using mild acids (e.g., TFA for trityl groups).

Q. Analytical Validation :

  • NMR Spectroscopy : Confirms stereochemistry (S-configuration) and structural integrity.
  • HPLC : Assesses purity (>98% as per industry standards ).
  • Mass Spectrometry : Validates molecular weight (e.g., C₁₃H₁₉NO₃ expected m/z: 261.3).

Q. Reference Synthesis Protocol :

Protect pyrrolidine-2-methanol with trityl chloride.

Benzylate the nitrogen using benzyl bromide.

Couple with bromoacetic acid.

Deprotect and purify via column chromatography .

Q. What safety protocols should be followed when handling ((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods or local exhaust systems to prevent inhalation of dust/aerosols .
  • Storage : Keep in sealed containers, away from oxidizers, at 2–8°C in dark conditions .
  • Spill Management : Collect material with inert absorbents (e.g., silica gel) and dispose as hazardous waste .
  • Toxicity Data : Acute oral LD₅₀ for similar acetic acid derivatives is ~3.3 g/kg (rat), indicating moderate toxicity .

Advanced Questions

Q. How does the stereochemistry at the pyrrolidine ring ((S)-configuration) influence the compound’s reactivity and interactions in catalytic applications?

Methodological Answer: The (S)-configuration impacts:

  • Enantioselectivity : In asymmetric catalysis, the chiral center directs substrate binding (e.g., in hydrogenation reactions).
  • Solubility : Stereochemistry alters dipole moments, affecting solubility in polar solvents (e.g., 10–20% higher in ethanol than (R)-isomer) .
  • Stability : (S)-isomers may exhibit slower racemization due to steric hindrance from the benzyl group .

Q. Experimental Design :

  • Compare kinetic parameters (kcat, Km) of (S)- and (R)-isomers in enzymatic assays.
  • Use circular dichroism (CD) to monitor conformational stability .

Q. What methodological challenges arise in quantifying ((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid in complex matrices, and how can these be mitigated?

Methodological Answer: Challenges :

  • Matrix Interference : Biological samples (e.g., plasma) contain proteins/lipids that co-elute in HPLC.
  • Low Sensitivity : Weak UV absorbance of the acetic acid moiety limits detection.

Q. Solutions :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound .
  • Derivatization : Enhance detectability via fluorescence tagging (e.g., dansyl chloride).
  • Internal Standards : Spike with deuterated analogs (e.g., d₅-benzyl derivatives) for accurate LC-MS quantification .

Q. Validation Metrics :

  • Recovery: 85–95% (optimized SPE protocol).
  • Limit of Detection (LOD): 0.1 µg/mL (via derivatization) .

Q. What are the thermal degradation products of ((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid, and how can they be characterized?

Methodological Answer: Degradation Pathways :

  • Decarboxylation : At >150°C, the acetic acid moiety releases CO₂, forming (S)-1-benzyl-pyrrolidin-2-ylmethanol.
  • Benzyl Group Cleavage : Above 200°C, toluene and pyrrolidine derivatives are generated .

Q. Characterization Techniques :

  • Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures (e.g., 160°C for decarboxylation).
  • GC-MS : Detects volatile products (e.g., toluene m/z: 92) .

Safety Note : Decomposition releases toxic fumes (e.g., CO, NOₓ); conduct in vented furnaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.